REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[OH:21].[ClH:22]>N1C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[O:21][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:21][C:15]2[CH:16]=[CH:17][C:18]([Cl:22])=[CH:19][C:14]=2[Cl:13])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
It was stirred 6 h more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The nitrogen-purged apparatus
|
Type
|
CUSTOM
|
Details
|
described in Example 17A for the preparation of DCPSeb
|
Type
|
CUSTOM
|
Details
|
gave a cloudy, yellow mixture
|
Type
|
CUSTOM
|
Details
|
causing a 1.3° C.
|
Type
|
WAIT
|
Details
|
left unstirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the crude product isolated from it by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed twice with ethanol on the funnel
|
Type
|
CUSTOM
|
Details
|
dried on the funnel to 62 g of slightly wet solid
|
Type
|
CUSTOM
|
Details
|
The product gave a hazy solution in 1200 ml of hot THF
|
Type
|
FILTRATION
|
Details
|
which was filtered hot
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
a first crop of recrystallized solid was isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with a minimum of THF
|
Type
|
CONCENTRATION
|
Details
|
after concentration to 200 ml
|
Type
|
CUSTOM
|
Details
|
after crystallization
|
Type
|
CUSTOM
|
Details
|
The 2 crops were dried on their respective filtration funnels
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at room temPerature
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)OC(C1=CC=C(C(=O)OC2=C(C=C(C=C2)Cl)Cl)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |